

Preclinical and Phase 1 Safety and Toxicology Profile of Frunexian: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Introduction:

Frunexian (formerly known as EP-7041 and HSK36273) is an investigational, highly potent, and selective small molecule inhibitor of activated Factor XI (FXIa).[1][2][3] Developed by Cadrenal Therapeutics, it is a fast-on/fast-off parenteral anticoagulant designed for acute care environments where rapid, controllable, and reversible anticoagulation is critical, such as during complex cardiac surgeries.[4] Epidemiological data and animal models suggest that inhibiting FXIa can selectively interfere with clot formation without significantly increasing the risk of bleeding, a major drawback of traditional anticoagulants.[1][4] Frunexian is currently the only intravenous small-molecule FXIa inhibitor in active development specifically for acute indications and is positioned as a Phase 2-ready asset.[2][4]

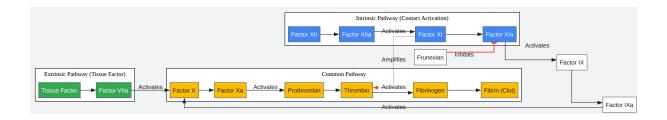
This technical guide summarizes the available preclinical and Phase 1 clinical data on the safety, toxicology, pharmacokinetics (PK), and pharmacodynamics (PD) of **Frunexian**.

Mechanism of Action

Frunexian exerts its anticoagulant effect by directly inhibiting FXIa, a serine protease that plays a crucial role in the intrinsic pathway of the coagulation cascade.[1][5] FXIa amplifies the clotting cascade by activating Factor IX, which in turn leads to the activation of Factor X and the subsequent generation of thrombin.[1] Unlike pathways targeted by many traditional anticoagulants, FXIa appears to be more critical for pathologic thrombosis than for normal



hemostasis.[4][5] By selectively targeting FXIa, **Frunexian** is designed to uncouple the antithrombotic effect from the risk of bleeding.[5]



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Frunexian's target within the coagulation cascade.

Pharmacokinetics and Pharmacodynamics

Data from a Phase 1 randomized, placebo- and positive-controlled, ascending-dose study in 54 healthy Chinese adult volunteers provides key insights into **Frunexian**'s PK and PD profile following a continuous 5-day intravenous infusion.[1][3]

Pharmacokinetics (PK):

Frunexian demonstrated predictable and dose-proportional pharmacokinetics.[1][3] A steady state was achieved rapidly, and the drug exhibited a short half-life, consistent with its design for acute care settings requiring precise control.[1][4]

Table 1: Key Pharmacokinetic Parameters of Frunexian



Parameter	Value	Source
Time to Steady State (Median)	1.02 - 1.50 hours	[1]
Mean Half-life (t½)	1.15 - 1.43 hours	[1][6]

| Exposure (Css and AUC) | Dose-proportional increases |[1][3][6] |

Pharmacodynamics (PD):

Frunexian showed a dose-dependent anticoagulant effect, measured by the prolongation of activated partial thromboplastin time (aPTT) and direct inhibition of FXIa activity.[1][7] Notably, there was no appreciable change in prothrombin time (PT), confirming the drug's specific action on the intrinsic coagulation pathway.[1][7]

Table 2: Pharmacodynamic Effects of Frunexian (5-Day Continuous IV Infusion)

Dose Group (mg/kg/h)	Maximum aPTT Ratio to Baseline (Mean)	Maximum FXIa Inhibition (Mean)	Source
Placebo	1.04	-6.07%	[1]
0.3	1.33	-56.14%	[1]
0.6	1.46	-75.21%	[1]
1.0	1.59	-83.25%	[1]
1.5	1.80	-92.25%	[1]

| 2.25 | 1.92 | -95.66% |[1] |

The relationship between **Frunexian** plasma concentration and its effect on aPTT and FXI clotting activity was characterized by Emax models, with EC50 values of 8940 ng/mL and 1300 ng/mL, respectively.[1][3][6][8]



Safety and Toxicology Summary

In both preclinical in vivo animal studies and Phase 1 human trials, **Frunexian** has demonstrated the ability to inhibit thrombosis while minimizing the risk of unwanted bleeding.[4]

Phase 1 Human Safety Data:

In a study with 54 healthy volunteers, continuous intravenous administration of **Frunexian** for 5 consecutive days was generally well-tolerated.[1][4]

- Bleeding Events: No bleeding events were reported in the Frunexian groups.[1][3]
- Adverse Events (AEs): The AE profile did not suggest an increased risk of bleeding.[4] After excluding AEs related to the expected prolongation of aPTT, the incidence of drug-related AEs was 10.0% in the Frunexian group, compared to 10.0% in the placebo group and 100.0% in the heparin sodium (positive control) group.[3]
- Liver Function: All drug-related AEs in the **Frunexian** group were abnormal liver function.[3] Three subjects (one in the 0.6 mg/kg/h group and two in the 2.25 mg/kg/h group) discontinued the infusion due to abnormal liver function.[3]

Experimental Protocols: Phase 1 Dose-Escalation Study

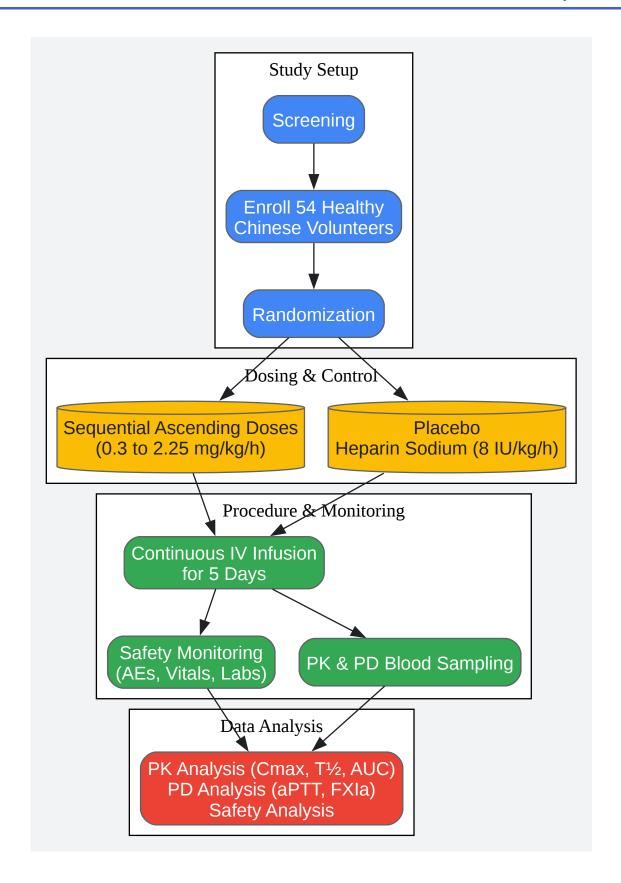
The primary source of clinical safety and toxicology data is a randomized, controlled Phase 1 study conducted in healthy Chinese adult volunteers.[1]

- Study Design: A randomized, placebo- and positive-controlled, sequential, ascending-dose study.[1][3]
- Population: 54 healthy Chinese adult volunteers.[1]
- Dosing Regimen: Continuous intravenous infusion for 5 consecutive days.[1][3]
- Dose Cohorts:



- Frunexian: 0.3, 0.6, 1.0, 1.5, and 2.25 mg/kg/h.[1]
- Positive Control: Heparin sodium at 8 IU/kg/h (for the first two dose panels only).[1][3]
- o Control: Placebo.[1]
- Endpoints: The study evaluated the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of Frunexian.[1][3]





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